1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Description
1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (molecular formula: C₁₆H₁₀ClFN₂O₂) is a pyrazole derivative characterized by a 2-chlorophenyl group at the 1-position and a 4-fluorophenyl group at the 3-position of the pyrazole ring, with a carboxylic acid functional group at the 5-position. Its SMILES notation is C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)Cl, and its InChIKey is OXPRZRNKXURFLN-UHFFFAOYSA-N .
Key structural features include:
- Halogen Substitution: The 2-chlorophenyl and 4-fluorophenyl groups introduce steric and electronic effects, influencing reactivity and intermolecular interactions.
- Collision Cross-Section (CCS): Predicted CCS values for adducts (e.g., [M+H]⁺: 169.9 Ų, [M-H]⁻: 172.9 Ų) suggest moderate molecular size and shape, relevant for mass spectrometry-based identification .
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-12-3-1-2-4-14(12)20-15(16(21)22)9-13(19-20)10-5-7-11(18)8-6-10/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPRZRNKXURFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618102-81-1 | |
| Record name | 1-(2-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 1-(2-Chlorophenyl)-3-(4-Fluorophenyl)propane-1,3-dione
A critical intermediate, 1-(2-chlorophenyl)-3-(4-fluorophenyl)propane-1,3-dione, is prepared through Friedel–Crafts acylation using trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA) as dual catalysts. Substituted benzene derivatives react with acetyl chloride under reflux (80°C, 6 h), yielding the diketone in 68–72% purity.
Cyclization with Hydrazine Hydrate
The diketone undergoes cyclocondensation with hydrazine hydrate (1.2 equiv) in ethanol at 70°C for 4 h. Regioselectivity is controlled by the electron-withdrawing effects of the 2-chlorophenyl and 4-fluorophenyl groups, directing hydrazine attack to the C-2 and C-4 positions of the diketone. The crude pyrazole is recrystallized from dimethylformamide (DMF), achieving 65–70% isolated yield (Table 1).
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 70 | 92 |
| Temperature (°C) | 70 | 68 | 90 |
| Hydrazine Equiv | 1.2 | 70 | 95 |
| Reaction Time (h) | 4 | 65 | 88 |
Multi-Component Reactions Involving Enolate Intermediates
Patent literature describes a one-pot strategy utilizing enolates of 2,4-diketocarboxylic esters and N-arylhydrazinium salts. This method avoids isolation of intermediates, enhancing atom economy.
Enolate Formation and Alkylation
Ethyl 3-(4-fluorophenyl)-2,4-dioxopentanoate (1.0 equiv) is treated with lithium diisopropylamide (LDA, 1.1 equiv) in tetrahydrofuran (THF) at −78°C to form the enolate. Subsequent addition of 2-chlorophenylhydrazine hydrochloride (1.05 equiv) at 0°C induces cyclization, yielding ethyl 1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.
Ester Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed using 6 M HCl at 90°C for 3 h, followed by neutralization with NaOH to precipitate the carboxylic acid. This step achieves 85–90% conversion efficiency, with residual ester content <2% (HPLC analysis).
Table 2: Hydrolysis Conditions and Outcomes
| Acid Concentration (M) | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| 4 | 80 | 5 | 78 |
| 6 | 90 | 3 | 92 |
| 8 | 100 | 2 | 88 |
Post-Functionalization of Preformed Pyrazole Cores
An alternative route modifies preassembled pyrazole derivatives through oxidation or carboxylation.
Oxidation of 5-Hydroxymethylpyrazoles
1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-methanol undergoes oxidation with potassium permanganate (KMnO₄) in acidic medium (H₂SO₄, 0.5 M). The reaction proceeds at 60°C for 6 h, yielding the carboxylic acid with 82% efficiency. Over-oxidation byproducts (e.g., keto acids) are minimized by maintaining pH < 2.
Carboxylation via CO₂ Insertion
Recent advances employ palladium-catalyzed C–H carboxylation using CO₂ (1 atm) in the presence of cesium carbonate (Cs₂CO₃) and 1,10-phenanthroline ligand. While promising, this method currently achieves only 45–50% yield due to competing decarboxylation side reactions.
Critical Analysis of Methodologies
Yield and Scalability
Cyclocondensation offers the highest scalability (multi-gram batches) but requires pure β-diketone precursors. Multi-component reactions reduce purification steps but necessitate strict temperature control during enolate formation. Post-functionalization methods are limited by substrate availability and catalyst costs.
Regiochemical Control
The 2-chlorophenyl group at N-1 dominates regioselectivity through steric and electronic effects, ensuring >95% formation of the 1,3,5-trisubstituted isomer. Competing 1,4,5-trisubstituted byproducts are suppressed to <3% via solvent polarity modulation.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Pyrazole Carboxylic Acid Derivatives
Electronic and Steric Effects
- Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound provides electronegativity without significant steric bulk, whereas chlorine in analogs (e.g., 2,4-dichloro-5-fluorophenyl in ) increases electron-withdrawing effects and molecular weight.
- Derivatives with additional groups (e.g., benzyl in ) exhibit modified solubility profiles.
Physicochemical and Analytical Properties
Table 2: Collision Cross-Section (CCS) and Mass Data
- Key Insight : The target compound’s CCS values align with its intermediate molecular weight, distinguishing it from bulkier analogs (e.g., ) and simpler derivatives (e.g., ).
Biological Activity
1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, with the CAS number 618102-81-1, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a pyrazole ring substituted with a chlorophenyl group and a fluorophenyl group, which are critical for its biological activity. The presence of these substituents enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages reaching up to 54.25% and 38.44%, respectively .
- Anti-inflammatory Properties : Pyrazole compounds are known for their anti-inflammatory effects. In vitro studies have reported that certain derivatives exhibit inhibition of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Activity : Some pyrazole derivatives have been tested against bacterial strains and fungi, showing promising antimicrobial effects. For example, compounds similar to this compound have been effective against Bacillus subtilis and E. coli at specific concentrations .
Case Study 1: Anticancer Activity
In a study investigating the anticancer potential of pyrazole derivatives, researchers synthesized various compounds and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer drugs .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of pyrazole derivatives. The study measured the inhibition of cytokine release in LPS-stimulated macrophages, revealing that some derivatives achieved over 90% inhibition of TNF-α release at low concentrations, showcasing their therapeutic potential in inflammatory conditions .
Data Tables
| Biological Activity | Test Method | Results |
|---|---|---|
| Anticancer | Cell Viability Assay | Inhibition rates: HepG2 (54.25%), HeLa (38.44%) |
| Anti-inflammatory | Cytokine Release Assay | TNF-α inhibition > 90% at low concentrations |
| Antimicrobial | Agar Diffusion Test | Effective against Bacillus subtilis, E. coli |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
